molecular formula C12H23NO6 B2801977 N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1093406-52-0

N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B2801977
CAS No.: 1093406-52-0
M. Wt: 277.317
InChI Key: OULDILXOVFVVGR-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ether, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable precursor, often involving a sugar derivative.

    Introduction of the butan-2-yloxy group: This step usually involves an etherification reaction where a butan-2-ol derivative reacts with the oxane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ether and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the compound’s functional groups.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]formamide
  • N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]propionamide

Uniqueness

N-[2-(butan-2-yloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-butan-2-yloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-4-6(2)18-12-9(13-7(3)15)11(17)10(16)8(5-14)19-12/h6,8-12,14,16-17H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULDILXOVFVVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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